molecular formula C18H20Cl2N2O4S B4025700 N~2~-(2,5-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide

N~2~-(2,5-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B4025700
M. Wt: 431.3 g/mol
InChI Key: KFTOVUNAKYAFGY-UHFFFAOYSA-N
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Description

N~2~-(2,5-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide is a complex organic compound characterized by its unique chemical structure

Scientific Research Applications

N~2~-(2,5-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for specific diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,5-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 2 and 5 positions.

    Attachment of the methoxyphenyl group: This step involves the reaction of the dichlorophenyl intermediate with a methoxyphenyl ethyl group under specific conditions, such as the presence of a base or catalyst.

    Introduction of the methylsulfonyl group: This step involves the reaction of the intermediate with a methylsulfonyl chloride in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,5-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases or acids for substitution reactions. The conditions vary depending on the desired reaction, such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.

Mechanism of Action

The mechanism of action of N2-(2,5-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(2,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide: Similar structure but with chlorine atoms at different positions.

    N~2~-(2,5-dichlorophenyl)-N-[2-(4-hydroxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

N~2~-(2,5-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2,5-dichloro-N-methylsulfonylanilino)-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O4S/c1-26-15-6-3-13(4-7-15)9-10-21-18(23)12-22(27(2,24)25)17-11-14(19)5-8-16(17)20/h3-8,11H,9-10,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTOVUNAKYAFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CN(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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